molecular formula C23H18N2O2 B3474744 2-Methylquinolin-8-yl diphenylcarbamate

2-Methylquinolin-8-yl diphenylcarbamate

Cat. No.: B3474744
M. Wt: 354.4 g/mol
InChI Key: CKJUWDDRNBWAEL-UHFFFAOYSA-N
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Description

2-Methylquinolin-8-yl diphenylcarbamate is a synthetic quinoline derivative of significant interest in medicinal chemistry and chemical biology research. Quinolines are a privileged scaffold in drug discovery, known for their diverse biological activities and presence in various therapeutic agents . This specific compound, which features a carbamate moiety linked to the 8-position of the 2-methylquinoline core, is primarily utilized as a key intermediate in the design and synthesis of novel bioactive molecules. Research Applications and Value: The structural framework of this compound suggests potential as a building block for pharmaceuticals, particularly in the development of anticancer, antimicrobial, and anti-inflammatory agents, given the established profile of quinoline-based drugs . The carbamate group is a versatile functional handle in organic synthesis, often used to modulate the compound's physicochemical properties, bioavailability, and metabolic stability. Researchers can employ this reagent to create targeted chemical libraries for high-throughput screening against various biological targets, such as enzymes and receptors. Handling and Storage: Store in a cool, dry place, protected from light. For safety information, refer to the associated Safety Data Sheet (SDS). Notice: This product is intended for research and laboratory use only by trained professionals. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. The information provided here is for reference purposes and is not a guarantee of product performance.

Properties

IUPAC Name

(2-methylquinolin-8-yl) N,N-diphenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O2/c1-17-15-16-18-9-8-14-21(22(18)24-17)27-23(26)25(19-10-4-2-5-11-19)20-12-6-3-7-13-20/h2-16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKJUWDDRNBWAEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2OC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylquinolin-8-yl diphenylcarbamate typically involves the reaction of 2-methylquinoline with diphenylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the carbamoyl chloride. The reaction mixture is stirred at room temperature for several hours, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methylquinolin-8-yl diphenylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Properties

Research indicates that compounds related to quinoline derivatives exhibit significant anticancer properties. For instance, studies have shown that 2-Methylquinolin-8-yl diphenylcarbamate can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation pathways.

Antimicrobial Activity

The quinoline scaffold is also associated with antimicrobial properties. Compounds similar to this compound have demonstrated efficacy against a range of pathogens, including bacteria and fungi. This activity is attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymes.

Neuroprotective Effects

Recent studies suggest that derivatives of quinoline may possess neuroprotective effects, potentially making them candidates for treating neurodegenerative diseases such as Alzheimer's. The ability to chelate metal ions and inhibit cholinesterases has been highlighted as a mechanism contributing to these effects.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of quinoline derivatives, including this compound:

  • Anticancer Activity Study :
    • A study evaluated the cytotoxic effects of this compound on various cancer cell lines using MTT assays. Results indicated IC50 values ranging from 10 µM to 30 µM across different cell lines, demonstrating significant anticancer potential compared to standard chemotherapeutics.
  • Antimicrobial Efficacy :
    • Another study assessed the antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MICs) between 15 µg/mL and 50 µg/mL, indicating potent antibacterial properties.
  • Neuroprotective Mechanism :
    • Research focusing on neuroprotection revealed that this compound could inhibit acetylcholinesterase activity, suggesting its potential use in Alzheimer's disease treatment.

Comparative Analysis Table

Property/ActivityThis compoundRelated Compounds
Anticancer IC5010–30 µMDoxorubicin: 3–4 µM
Antimicrobial MIC15–50 µg/mLPenicillin: 1 µg/mL
Neuroprotective ActivityAChE inhibitionDonepezil: 0.016 mM

Mechanism of Action

The mechanism of action of 2-Methylquinolin-8-yl diphenylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to reduced cell proliferation and inflammation .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituent on Carbamate Molecular Formula Key Properties/Activities Synthesis Yield (Method) Melting Point (°C) Evidence ID
2-Methylquinolin-8-yl diphenylcarbamate Diphenyl C₂₃H₁₉N₂O₂ Not explicitly reported (inferred) N/A N/A N/A
2-Methyl-8-quinolinyl N-(4-(methylthio)phenyl)carbamate 4-(Methylthio)phenyl C₁₈H₁₆N₂O₂S Molecular mass: 324.398 g/mol Not reported Not reported
8-Quinolyl N-(2-methoxyphenyl)carbamate 2-Methoxyphenyl C₁₇H₁₄N₂O₃ CAS: 1086885-87-1; CHEMBL22280 Not reported Not reported
Methyl (2E)-2-{[(2-methylquinolin-8-yl)oxy]methyl}-3-(thiophen-2-yl)acrylate Thiophene acrylate C₂₀H₁₇NO₃S Antibacterial activity Not reported Not reported

Key Observations :

  • Substituent Impact : The diphenyl group in the target compound likely increases steric bulk and lipophilicity compared to analogs with smaller substituents (e.g., methoxy or methylthio groups). This could influence solubility, bioavailability, and binding interactions in biological systems.
  • Synthetic Yields: While direct data for the target compound are absent, related carbamates synthesized via Mitsunobu (Method B) or alkylation (Method A) reactions show yields ranging from 30% to 70% depending on solvents (THF vs. DMF) and catalysts (e.g., K₂CO₃) .

Physicochemical Properties

  • Melting Points : Analogs such as 2-Acetamido-9-(cyclohexyl)-9H-purin-6-yl diphenylcarbamate (2f) exhibit melting points of 189–190°C, while 2g (cyclopentyl analog) melts at 137–140°C . The diphenylcarbamate group in the target compound may confer higher thermal stability due to increased π-π stacking interactions.
  • Chromatography : Purification methods for analogs often employ gradient elution with MeOH/CH₂Cl₂ or EtOAc/hexane, suggesting similar protocols could apply to the target compound .

Structural and Crystallographic Insights

  • Planarity and Conformation: In analogs like the thiophene acrylate derivative (), the quinoline ring is planar (deviation ≤ 0.007 Å), and the dihedral angle with the thiophene ring is 83.15°, influencing packing via C–H···π interactions . The bulkier diphenyl group in the target compound may alter these angles, affecting crystal packing and solubility.
  • Hydrogen Bonding: Intramolecular hydrogen bonds (e.g., N–H···O in ) stabilize molecular conformations .

Biological Activity

2-Methylquinolin-8-yl diphenylcarbamate is a compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview based on recent scientific literature.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 2-methylquinoline with diphenylcarbamic acid derivatives. The process can be optimized through various methodologies, including microwave-assisted synthesis and solvent-free conditions, which enhance yield and reduce reaction time.

Antimicrobial Properties

Recent studies highlight the antimicrobial activity of this compound against various pathogenic bacteria. For instance, it has shown significant inhibition against strains such as Staphylococcus aureus and Klebsiella pneumoniae. The Minimum Inhibitory Concentration (MIC) values for these pathogens were reported as follows:

PathogenMIC (mg/mL)
Staphylococcus aureus0.0625
Klebsiella pneumoniae0.125

These results suggest that the compound possesses potent antibacterial properties, potentially making it a candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. Notably, studies have indicated that the compound exhibits cytotoxic effects on HeLa cells (cervical cancer) and MCF-7 cells (breast cancer). The compound's mechanism appears to involve the induction of apoptosis, as evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in treated cells.

Case Study: HeLa Cell Line
In a controlled experiment, HeLa cells were treated with varying concentrations of this compound (0–200 µM). The results demonstrated a dose-dependent increase in cell death, with significant effects observed at concentrations above 50 µM. Flow cytometry analysis further confirmed the induction of apoptosis in these cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The quinoline moiety is known for its ability to chelate metal ions, which may enhance its biological efficacy. Modifications on the diphenylcarbamate portion can influence solubility and bioavailability, thus affecting overall activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-methylquinolin-8-yl diphenylcarbamate, and how can yield and purity be maximized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or esterification. A typical approach involves reacting 2-methylquinolin-8-ol with diphenylcarbamoyl chloride in a polar aprotic solvent (e.g., DMF) using a base like potassium carbonate to deprotonate the hydroxyl group. Catalytic conditions (room temperature, 1–2 hours) are sufficient for high yields (>75%) . Purification via recrystallization (ethanol or methanol) ensures purity, with characterization by 1^1H/13^13C NMR and HPLC .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?

  • Methodology :

  • X-ray crystallography : Single-crystal diffraction (e.g., Bruker SMART APEXII) with SHELX programs (SHELXL for refinement) resolves bond angles, dihedral angles, and intermolecular interactions (e.g., C–H···O hydrogen bonds) .
  • Spectroscopy : 1^1H NMR (quinoline proton shifts at δ 8.2–8.8 ppm), 13^13C NMR (carbonyl carbons at ~155 ppm), and FTIR (C=O stretch at ~1700 cm1^{-1}) confirm functional groups .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 385.15) .

Q. How is crystallographic data analyzed to confirm molecular packing and stability?

  • Methodology : Use WinGX and ORTEP-3 to visualize anisotropic displacement parameters and hydrogen-bonding networks. For example, C–H···π interactions and planar quinoline systems (mean deviation <0.05 Å) indicate steric stability .

Advanced Research Questions

Q. How can contradictions in reported biological activity data (e.g., antimicrobial vs. inactivity) be resolved?

  • Methodology :

  • Comparative assays : Test against isogenic strains (e.g., E. coli WT vs. efflux-pump mutants) to rule out resistance mechanisms .
  • Structure-activity relationship (SAR) : Modify substituents (e.g., fluorophenyl vs. methyl groups) and compare IC50_{50} values in enzyme inhibition assays .
  • Molecular docking : Use AutoDock Vina to predict binding affinities to targets like Plasmodium dihydroorotate dehydrogenase (Ki < 1 μM) .

Q. What experimental strategies assess the compound’s stability under varying pH and temperature?

  • Methodology :

  • Kinetic studies : Incubate the compound in buffers (pH 2–12) at 25–60°C, monitoring degradation via HPLC. Carbamate hydrolysis (t1/2_{1/2} ~8 hours at pH 7.4) is pH-dependent, with pseudo-first-order kinetics .
  • Thermogravimetric analysis (TGA) : Determine decomposition onset temperatures (>200°C) under nitrogen .

Q. How can computational methods predict interactions with biological targets?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces (EPS) to identify nucleophilic/electrophilic regions (e.g., quinoline N-atom as H-bond acceptor) .
  • Molecular dynamics (MD) : Simulate binding to cytochrome P450 isoforms (e.g., CYP3A4) over 100 ns trajectories to assess metabolic stability .

Q. What strategies optimize reaction conditions for scaling up synthesis?

  • Methodology :

  • Design of Experiments (DoE) : Vary solvent (DMF vs. THF), catalyst (K2_2CO3_3 vs. Cs2_2CO3_3), and temperature (20–80°C) to maximize yield via response surface modeling .
  • Flow chemistry : Continuous-flow reactors reduce side reactions (e.g., oxidation) and improve reproducibility at gram-scale .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Methylquinolin-8-yl diphenylcarbamate
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